Dienestrol

Catalog No.
S1483709
CAS No.
13029-44-2
M.F
C18H18O2
M. Wt
266.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dienestrol

CAS Number

13029-44-2

Product Name

Dienestrol

IUPAC Name

4-[(2E,4E)-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

InChI

InChI=1S/C18H18O2/c1-3-17(13-5-9-15(19)10-6-13)18(4-2)14-7-11-16(20)12-8-14/h3-12,19-20H,1-2H3/b17-3+,18-4+

InChI Key

NFDFQCUYFHCNBW-SCGPFSFSSA-N

SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Solubility

FREELY SOL IN ALC, METHANOL, ETHER, ACETONE, PROPYLENE GLYCOL; SOL IN CHLOROFORM, AQ SOLN OF ALKALI HYDROXIDES; SOLUBLE IN VEGETABLE OILS AFTER WARMING, BUT CRYSTALLIZES OUT ON STANDING; PRACTICALLY INSOL IN WATER, DIL ACIDS .
SOL IN FIXED OILS.

Synonyms

4,4'-(Diethylideneethylene)diphenol, Dienestrol, Dienestrol, (E,E)-Isomer, Dienestrol, (Z,E)-Isomer, Dienestrol, (Z,Z)-Isomer, Dienoestrol, Oestrasid, Ortho Dienestrol, Synestrol

Canonical SMILES

CC=C(C1=CC=C(C=C1)O)C(=CC)C2=CC=C(C=C2)O

Isomeric SMILES

C/C=C(/C(=C/C)/C1=CC=C(C=C1)O)\C2=CC=C(C=C2)O
  • Prostate cancer

    Early studies in the 1940s and 1950s suggested Dienestrol might shrink prostate tumors and alleviate symptoms. However, later research revealed its ineffectiveness and identified severe side effects, leading to its abandonment for this purpose [Source: National Cancer Institute ].

  • Breast cancer

    Similar to prostate cancer, Dienestrol was initially explored in the 1940s as a potential treatment for breast cancer. However, concerns regarding its safety and lack of long-term efficacy led to the discontinuation of its use in this context [Source: Journal of Clinical Oncology ].

Current Research Status

Dienestrol is not currently used in any approved medical treatments or ongoing clinical trials due to its significant safety concerns. Extensive research has documented its association with various adverse effects, including:

  • Increased risk of cancer

    Studies have linked Dienestrol exposure to an increased risk of developing liver cancer, vaginal cancer, and endometrial cancer [Source: International Agency for Research on Cancer ].

  • Severe cardiovascular complications

    Dienestrol has been linked to an increased risk of blood clots, stroke, and heart attack [Source: Maturitas ].

  • Other adverse effects

    Additional reported side effects of Dienestrol include nausea, vomiting, fluid retention, and liver damage [Source: RxList ].

Dienestrol, also known as 4,4'-dihydroxy-γ,δ-diphenyl-β,δ-hexadiene, is a synthetic non-steroidal estrogen that belongs to the stilbestrol group. It was introduced in the United States in 1947 and has been utilized for treating menopausal symptoms and certain cancers, including prostate cancer. The compound exhibits significant affinity for estrogen receptors, with approximately 223% and 404% of the affinity of estradiol at estrogen receptor alpha and beta, respectively . The chemical formula for dienestrol is C₁₈H₁₈O₂, and it has a molecular weight of approximately 266.34 g/mol .

Dienoestrol acts as an estrogen agonist by binding to estrogen receptors (ERα and ERβ) in the body. This binding triggers a cascade of cellular events that mimic the effects of natural estradiol, including promoting tissue growth in estrogen-responsive organs [, ]. However, dienoestrol has a higher affinity for these receptors compared to estradiol, leading to potentially stronger and more prolonged effects [].

Toxicity:

Dienoestrol has been associated with several serious side effects, including an increased risk of developing cancer, blood clots, and liver problems. Studies have linked exposure to dienoestrol in utero to vaginal adenocarcinoma in offspring []. Due to these safety concerns, dienoestrol has been withdrawn from clinical use in most countries.

Typical of phenolic compounds. It can undergo oxidation and nucleophilic substitution due to its hydroxyl groups. Notably, dienestrol can react with electrophiles and form adducts. For instance, in the presence of certain metabolic intermediates like diethylstilbestrol quinone, dienestrol can be identified as a reaction product . Its reactivity also includes interactions with thiol-containing compounds through Michael addition mechanisms.

As a non-steroidal estrogen, dienestrol exerts its biological effects by binding to estrogen receptors within target cells. This binding initiates or enhances gene transcription related to protein synthesis, influencing various physiological processes such as reproductive functions and bone density maintenance. Dienestrol has been shown to activate transcriptional activity in several pathways involving nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB), which plays a role in inflammation and cancer progression .

Dienestrol can be synthesized through several methods:

  • Diels-Alder Reaction: A classic approach involves the Diels-Alder reaction between appropriate diene and dienophile precursors.
  • Alkylation Reactions: Alkylation of phenolic compounds can yield dienestrol derivatives.
  • Reduction Reactions: Reduction of certain stilbene derivatives can also produce dienestrol.

These methods highlight the versatility in synthesizing dienestrol from simpler organic compounds .

Dienestrol has various applications in medicine and research:

  • Hormone Replacement Therapy: It is used to alleviate menopausal symptoms due to its estrogenic properties.
  • Cancer Treatment: Investigated for rectal administration in prostate cancer treatment.
  • Research Tool: Dienestrol serves as a model compound for studying estrogen receptor interactions and mechanisms of action in biological systems .

Studies have indicated that dienestrol can interact with other pharmacological agents. For instance, it may enhance the thrombogenic activities of certain medications like cilgavimab . Additionally, its interactions with various signaling pathways underscore its potential effects on cell proliferation and apoptosis in hormone-sensitive tissues.

Dienestrol shares structural similarities with several other compounds within the stilbestrol class and broader categories of estrogens. Here are some comparable compounds:

Compound NameStructural CharacteristicsUnique Features
DiethylstilbestrolTwo ethyl groups attached to stilbeneHistorically used but linked to carcinogenic effects
EstradiolA natural steroid hormonePrimary female sex hormone with diverse physiological roles
TamoxifenSelective estrogen receptor modulatorUsed primarily as an anti-estrogen in breast cancer therapy
RaloxifeneSelective estrogen receptor modulatorUsed for osteoporosis prevention

Dienestrol is unique due to its synthetic origin and specific receptor affinities that differentiate it from natural estrogens like estradiol . Its distinct structure allows for unique interactions with estrogen receptors compared to other synthetic or natural estrogens.

Color/Form

MINUTE NEEDLES FROM DILUTE ALC
WHITE NEEDLES FROM ETHANOL
COLORLESS OR WHITE, OR PRACTICALLY WHITE NEEDLE-LIKE CRYSTALS OR AS A WHITE, CRYSTALLINE POWDER

XLogP3

5.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

266.130679813 g/mol

Monoisotopic Mass

266.130679813 g/mol

Heavy Atom Count

20

LogP

5.9

Odor

Odorless

Melting Point

233-234
227-228 °C
PRISMS FROM ALC; MP: 119-120 °C /DIENESTROL DIACETATE/
SUBLIMES @ 130 °C @ 1 MM HG; THE SUBLIMATE MP: 231-234 °C
MP: 179 °C; HAS NO ESTROGENIC ACTIVITY /DIENESTROL ISODIENESTROL/

UNII

RRW32X4U1F

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H350 (100%): May cause cancer [Danger Carcinogenicity];
H361 (97.44%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

For use in the treatment of atrophic vaginitis and kraurosis vulvae.

Therapeutic Uses

Estrogens, Non-Steroidal
DIENESTROL, LIKE STILBESTROL, IS A NON-STEROIDAL ESTROGEN DERIVED FROM STILBENE. IT MAY BE ADMIN ORALLY OR APPLIED TOPICALLY. ITS USE ORALLY HAS NO ADVANTAGES OVER OTHER ORAL ESTROGENS, & NO ORAL PREPN ARE MARKETED. DIENESTROL IS PRIMARILY USED AS AN INTRAVAGINAL CREAM FOR ATROPHIC VAGINITIS OR PREPUBERTAL VULVOVAGINITIS.
MEDICATION (VET): SYNTHETIC ESTROGEN. THE DIACETATE FORM IS USED IN FEEDING TRIALS. PARENTERALLY, IN FUNCTIONAL STERILITY WHERE ADEQUATE ESTROGENS ARE LACKING FOR STIMULATION & MATURATION OF OVARIAN FOLLICLE IN CATTLE & OCCASIONALLY IN HORSES. ORALLY, FOR CHICKENS & TURKEYS TO IMPROVE TENDERNESS & APPEARANCE BY PROPER FAT DISTRIBUTION.
MEDICATION (VET): INCREASES FATTY LIVERS & SERUM CALCIUM, WHILE DECR BONE FRAGILITY IN CHICKENS. CAN BE USED INTRAVAGINALLY & INTRAUTERINE TO HELP RESTORE NORMAL EPITHELIAL GROWTH.
For more Therapeutic Uses (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Pharmacology

Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).

MeSH Pharmacological Classification

Estrogens, Non-Steroidal

ATC Code

G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CB - Synthetic estrogens, plain
G03CB01 - Dienestrol
G - Genito urinary system and sex hormones
G03 - Sex hormones and modulators of the genital system
G03C - Estrogens
G03CC - Estrogens, combinations with other drugs
G03CC02 - Dienestrol

Mechanism of Action

Dienestrol is a synthetic, non-steroidal estrogen. Estrogens passively diffuse into target cells of responsive tissues, complex with the estrogen receptors, and enter the cell's nucleus to initiate or enhance gene transcription of protein synthesis after binding to DNA.
ESTROGENS ARE FIRST BOUND WITH VERY HIGH AFFINITY TO A CYTOPLASMIC 8 S RECEPTOR PROTEIN, WHICH THEN DISSOCIATES INTO A 4 S WITH ESTROGEN ATTACHED. ... THE ESTROGEN COMPLEX IS CONVERTED TO A 5 S SPECIES THAT IS TRANSPORTED TO THE NUCLEUS, WHERE ULTIMATE BINDING OF ESTROGEN-CONTAINING COMPLEX OCCURS. /ESTROGENS/
THE ACTIVITY OF ... SYNTHETIC ... ESTROGENS DEPENDS ON PRESENCE OF HYDROXYL GROUPS @ EXTREMITIES OF THEIR MOLECULES ... HYDROXYLS ... INVOLVED IN BINDING WITH SPECIFIC RECEPTOR PROTEINS, PRESENT IN CYTOSOL OF CELLS IN TARGET ORGANS. /ESTROGENS/
At the cellular level, estrogens increase the cellular synthesis of DNA, RNA, and various proteins in responsive tissues. Estrogens reduce the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, leading to a reduction in release of follicle-stimulating hormone and luteinizing hormone from the pituitary. /Estrogen/

KEGG Target based Classification of Drugs

Nuclear receptors
Estrogen like receptors
Estrogen receptor
NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Pictograms

Health Hazard

Health Hazard

Other CAS

13029-44-2
84-17-3

Absorption Distribution and Excretion

Systemic absorption and mode of action of dienestrol are undetermined.Estrogens diffuse into their target cells and interact with a protein receptor. Target cells include the female reproductive tract, the mammary gland, the hypothalamus, and the pituitary. Estrogens increase the hepatic synthesis of sex hormone binding globulin (SHBG), thyroid-binding globulin (TBG), and other serum proteins and suppress follicle-stimulating hormone (FSH) from the anterior pituitary. The combination of an estrogen with a progestin suppresses the hypothalamic-pituitary system, decreasing the secretion of gonadotropin-releasing hormone (GnRH).
ESTROGENS USED IN THERAPY ARE ... READILY ABSORBED THROUGH SKIN, MUCOUS MEMBRANES, AND GI TRACT. WHEN THEY ARE APPLIED FOR LOCAL ACTION, ABSORPTION IS OFTEN SUFFICIENT TO CAUSE SYSTEMIC EFFECTS. /ESTROGENS/
IN FACTORY WORKERS GYNECOMASTIA HAS FOLLOWED HANDLING OF DIETHYLSTIBESTROL WITHOUT GLOVES. /DIETHYLSTILBESTEROL/
URINARY EXCRETION RATE OF ESTROGENS IS QUITE SIMILAR WHETHER AGENTS ARE GIVEN ORALLY OR INTRAVENOUSLY, WHICH SUGGESTS THAT ABSORPTION OF MOST ESTROGENS FROM GI TRACT IS PROMPT & QUITE COMPLETE. /ESTROGENS/
ESTROGENS ARE PRACTICALLY INSOLUBLE IN WATER. WHEN DISSOLVED IN OIL AND INJECTED, THEY ARE RAPIDLY ABSORBED & QUICKLY METABOLIZED. ... INACTIVATION OF ESTROGEN IS CARRIED OUT MAINLY IN THE LIVER. /ESTROGENS/
For more Absorption, Distribution and Excretion (Complete) data for DIENESTROL (10 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic.
DIENESTROL YIELDS DIENESTROL-BETA-D-GLUCURONIDE IN RABBITS.
DIENESTROL IS A KNOWN METABOLITE OF DIETHYLSTILBESTROL IN PRIMATES & MICE; IT IS CONVERTED TO OMEGA-HYDROXY-DIENESTROL, WHICH IS EXCRETED IN CONJUGATED FORM ... RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .
RABBITS GIVEN ORAL DOSES OF DIENESTROL EXCRETED DIENESTROL GLUCURONIDE IN THEIR URINE ... .

Wikipedia

Dienestrol
Capsazepine

Drug Warnings

DIENESTROL IS CONTRAINDICATED DURING PREGNANCY.
... DISADVANTAGE OF SOME SYNTHETIC ESTROGENIC CMPD IS THAT NAUSEA FOLLOWS USE OF ... MINIMUM EFFECTIVE DOSE IN SOME WOMEN, BUT ... NOT OVER 20% OF THOSE WHO USE MATERIALS CAREFULLY. IN SUCH WOMEN SYNTHETIC MATERIALS MUST BE REPLACED BY NATURAL PRODUCTS. /SYNTHETIC ESTROGEN/
Dienestrol has not been shown to be effective for any purpose during pregnancy, and use of the drug in pregnant women may cause severe harm to the fetus.
Dienestrol shares the toxic potentials of other estrogens, and the usual cautions, precautions, and contraindications associated with estrogen therapy should be observed.
For more Drug Warnings (Complete) data for DIENESTROL (18 total), please visit the HSDB record page.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

General Manufacturing Information

DIENESTROL IS NOT KNOWN TO OCCUR NATURALLY.
... DO NOT ADMIN TO LAYING BIRDS OR BREEDING FLOCKS. AVOID CONTAMINATION WITH FEED OR WATER SUPPLY TO OTHER LIVESTOCK OR HUMANS.
Dienestrol is a synthetic nonsteroidal estrogen. The drug is structurally similar to diethylstilbestrol but differs structurally from diethylstilbestrol in the substitution of two unsaturated ethylidene groups for the two diethyl groups of diethylstilbestrol.

Analytic Laboratory Methods

HPLC ANALYSIS OF DIENESTROL AND ITS DOSAGE FORMS.
GLC DETERMINATION OF DIENESTROL IN DIENESTROL CREAM.
CONFIGURATION OF DIENESTROL BY X-RAY DIFFRACTION.
MASS SPECTRA OF DIENESTROL.
Determination of dienestrol by using a HPLC operated at room temperature. The apparatus is equipped with an UV detector capable of monitoring absorption at 254 nm. The flow rate is about 2 ml/min.

Clinical Laboratory Methods

A method was developed for the detection of diethylstilbestrol, together with dienestrol and hexestrol, using extraction with a single immunoaffinity column containing antibodies raised against diethylstilbestrol, followed by GC negative ion chemical ionization MS.
A procedure for the separation and identification of several anabolic substances from bovine urine samples is presented. Chromatographic separations of various group of anabolics in different eluting conditions were carried out in order to provide the possibility of an analytical application as extensive as possible.
A rapid and selective chromatographic method is described for the clean-up of anabolics in bovine urine using group fractionation.
The combination of supercritical fluid extraction/supercritical fluid chromatography-tandem MS was evaluated for the detection of residues of a small group of veterinary drugs in freeze-dried pig kidney.
STABLE DERIVATIVES FOR GC DETERMINATION OF DIENESTROL IN MEAT & ORGANS OF CATTLE.

Storage Conditions

Commercially available dienestrol vaginal cream should be stored at a temperature less than 40 °C, preferably between 15-30 °C; freezing should be avoided.
Store below 40 °C (104 °F), preferably between 15 and 30 °C (59 and 86 °F), unless otherwise specified by manufacturer. Store in a collapsible tube or tight container. Protect from freezing. /Dienestrol cream USP/

Interactions

Concurrent use with estrogens may alter the metabolism and protein binding of glucocorticoids, leading to decreased clearance, increased elimination half-life, and increased therapeutic and toxic effects of the glucocorticoids.
Estrogens may cause amenorrhea, interfering with effects of bromocriptine. /Estrogen/
Calcium supplements: concurrent use with estrogens may increase calcium absorption. /Estrogen/
Concurrent use with estrogens may potentiate the anti-inflammatory effects of endogenous cortisol induced by corticotropin. /Estrogen/
For more Interactions (Complete) data for DIENESTROL (9 total), please visit the HSDB record page.

Stability Shelf Life

Sensitive to light

Dates

Modify: 2023-08-15
Chang et al. Identification of small molecules rescuing fragile X syndrome phenotypes in Drosophila Nature Chemical Biology, doi: 10.1038/nchembio.78, published online 9 March 2008. http://www.nature.com/naturechemicalbiology

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